molecular formula C6H15ClN2O2 B1675777 D-Lysine hydrochloride CAS No. 7274-88-6

D-Lysine hydrochloride

Cat. No.: B1675777
CAS No.: 7274-88-6
M. Wt: 182.65 g/mol
InChI Key: BVHLGVCQOALMSV-NUBCRITNSA-N
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Description

D-Lysine monohydrochloride: is a derivative of the amino acid lysine, specifically the D-enantiomer. Lysine is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet. D-Lysine monohydrochloride is used in various scientific and industrial applications due to its unique properties.

Mechanism of Action

Target of Action

D-Lysine hydrochloride, a derivative of the essential amino acid L-Lysine, primarily targets the enzymes involved in the synthesis of L-Lysine . These enzymes include Lys racemase and Diaminopimelate (Dpm) epimerase . Lys racemase is responsible for the conversion of L-Lysine to D-Lysine , while Dpm epimerase is involved in the conversion of LL-Dpm to meso-Dpm, a precursor in the L-Lysine biosynthetic pathway .

Mode of Action

This compound interacts with its targets by serving as a substrate for the enzymes involved in the L-Lysine biosynthetic pathway . The ε-amino group of D-Lysine acts as a site for hydrogen binding and a general base in catalysis . This interaction results in the conversion of L-Lysine to D-Lysine and the conversion of LL-Dpm to meso-Dpm .

Biochemical Pathways

This compound affects the Diaminopimelic Acid (DAP) pathway, which is involved in the synthesis of L-Lysine . The DAP pathway includes the dehydrogenase pathway and the succinylase pathway . This compound primarily influences the dehydrogenase pathway, which is simpler and has the potential to increase the production of L-Lysine .

Pharmacokinetics

It is known that l-lysine, the parent compound of d-lysine, is commonly found as a component of total parenteral nutrition This suggests that this compound may also be administered parenterally

Result of Action

The primary result of this compound’s action is the production of D-Lysine, which is used in various biochemical processes . For instance, D-Lysine is an uncommon component of peptidoglycan, a key component of bacterial cell walls . Additionally, this compound has been shown to have potential antibacterial activity .

Biochemical Analysis

Biochemical Properties

D-Lysine hydrochloride interacts with various biomolecules in biochemical reactions. It is involved in the diaminopimelate and α-aminoadipate pathways, which are the main biosynthetic pathways for lysine . These pathways employ distinct enzymes and substrates, leading to the production of key metabolites such as 5-aminovalerate, pipecolate, and L-2-aminoadipate .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to influence the biosynthesis of ε-Poly-L-lysine (ε-PL), a homo-poly-amino acid of L-lysine, in Streptomyces ahygroscopicus GIM8 . The addition of D-Lysine into the fermentation medium led to greater ε-PL production, indicating its role in influencing cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It serves as a precursor for ε-PL biosynthesis during the flask culture phase . The mechanism by which D-Lysine improves ε-PL biosynthesis involves its utilization that leads to greater biomass . It’s also worth noting that D-Lysine and L-Lysine undergo different metabolic pathways in the cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, the degradation of lysine through the saccharopine pathway reached a maximum within the first 2 hours, with an increase in the levels of the metabolites saccharopine, aminoadipic acid, and pipecolic acid . These metabolites returned to basal levels after 4-6 hours .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study involving C57BL/6/J mice, the degradation of lysine through the saccharopine pathway was observed after intraperitoneal injection of L-lysine

Metabolic Pathways

This compound is involved in several metabolic pathways. As mentioned earlier, it is involved in the diaminopimelate and α-aminoadipate pathways, which are the main biosynthetic pathways for lysine . These pathways involve various enzymes and cofactors, and they lead to the production of key metabolites such as 5-aminovalerate, pipecolate, and L-2-aminoadipate .

Transport and Distribution

It is known that the LysE superfamily of transport proteins, which includes transporters specific for tellurium, iron/lead, manganese, calcium, nickel/cobalt, amino acids, and peptidoglycolipids, plays a role in the transport of lysine

Subcellular Localization

Lysine acetylation, a post-translational modification, has been shown to regulate the subcellular localization of proteins

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Chemical Synthesis: D-Lysine can be synthesized through the racemization of L-Lysine. This process involves treating L-Lysine with a base such as sodium hydroxide at high temperatures (around 100°C) in the presence of a catalyst like salicylaldehyde.

    Microbial Asymmetric Transformation: Another method involves using microbial biocatalysts such as Hafnia alvei to convert DL-Lysine into D-Lysine.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: D-Lysine can undergo oxidation reactions, often involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert D-Lysine into various derivatives, often using reducing agents like sodium borohydride.

    Substitution: D-Lysine can participate in substitution reactions, where its amino groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various alkylating agents, acylating agents.

Major Products:

    Oxidation: Oxidized lysine derivatives.

    Reduction: Reduced lysine derivatives.

    Substitution: Substituted lysine compounds.

Comparison with Similar Compounds

    L-Lysine: The L-enantiomer of lysine, which is biologically active and essential for human health.

    DL-Lysine: A racemic mixture of both D- and L-lysine.

Uniqueness:

Properties

IUPAC Name

(2R)-2,6-diaminohexanoic acid;hydrochloride
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InChI

InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHLGVCQOALMSV-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80884365
Record name D-Lysine, hydrochloride (1:1)
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Molecular Weight

182.65 g/mol
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Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name D-Lysine monohydrochloride
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CAS No.

7274-88-6
Record name D-Lysine, hydrochloride (1:1)
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Record name Lysine hydrochloride, D-
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Record name D-Lysine, hydrochloride (1:1)
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Record name D-Lysine, hydrochloride (1:1)
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Record name D-lysine monohydrochloride
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Record name LYSINE HYDROCHLORIDE, D-
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Synthesis routes and methods I

Procedure details

Into a shaking flask having a volume of 500 ml was charged 100 ml of a medium (pH 7.0) comprising 2% of DL-lysine monohydrochloride, 0.2% of ammonium sulfate, 0.1% of potassium dihydrogen phosphate, 0.05% of magnesium sulfate and 0.02% of a yeast extract, and the medium was sterilized at 120° C. for 10 minutes. A loopful of Yarrowia lipolytica IFO 1209 was inoculated into the medium, and cultured at 30° C. for 168 hours with shaking. The cell was removed by centrifuging 1000 ml of the above culture broth to obtain a supernatant. After the supernatant was adjusted to have pH 6.0 with hydrochloric acid, ultrafiltration was carried out in order to remove protein and others, whereby a filtrate was obtained. After activated carbon was added to the filtrate to effect decolorization, the filtrate was concentrated under reduced pressure, and 200 ml of ethanol was added to 20 g of the concentrate to obtain 5.8 g of D-lysine monohydrochloride as crude crystals. 5.8 ml of water was added to the crude crystals, and the crude crystals were dissolved by heating, and then recrystallized by cooling to obtain 2.9 g of crystals of D-lysine monohydrochloride.
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Synthesis routes and methods II

Procedure details

Into a shaking flask having a volume of 500 ml was charged ml of a medium (pH 7.0) comprising 0.5% of DL-lysine monohydrochloride, 1.0% of polypeptone, 1.0% of a yeast extract and 0.5% of sodium chloride, and the medium was sterilized at 120° C. for 10 minutes. A loopful of Pseudomonas sp. ATCC 14676 was inoculated into the medium and cultured at 30° C. for 20 hours. The cell collected from 1000 ml of the above culture broth by centrifugation was suspended in a physiological saline and then collected by centrifugation. To the cell was added 500 ml of a 50 mM phosphate buffer (pH 7.0) containing 50 g of DL-lysine monohydrochloride, and the mixture was reacted at 30° C. for 72 hours to degrade L-lysine completely. After the reaction, the cells were removed by centrifugation, and subsequent procedures were carried out in the same manner as in Example 1 to obtain 14.2 g of D-lysine monohydrochloride.
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Synthesis routes and methods III

Procedure details

6 g of D-lysine monohydrochloride were dissolved in 180 ml of an aqueous 95% acetic acid solution, and 0.34 ml of salicylaldehyde was added thereto. The mixture was stirred at 100° C. for 3 hours. After the reaction, the mixture was condensed. 30 ml of 50% ethanol-acetone were added to the residue, and the crystalline precipitates were collected by filtration. 5.6 g of DL-lysine monohydrochloride were thereby obtained.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Lysine hydrochloride
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D-Lysine hydrochloride
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D-Lysine hydrochloride
Reactant of Route 4
D-Lysine hydrochloride
Reactant of Route 5
D-Lysine hydrochloride
Reactant of Route 6
D-Lysine hydrochloride
Customer
Q & A

Q1: What is the impact of D-Lysine hydrochloride on animal growth compared to its L-enantiomer?

A1: Research indicates that while L-Lysine hydrochloride effectively stimulates growth in young rats, this compound does not have the same effect. [] In fact, prolonged feeding of DL-Lysine hydrochloride, a racemic mixture, led to minor pathological changes in the liver and kidneys of rats. [] This highlights the crucial difference in biological activity between the two enantiomers.

Q2: Can this compound be used in the synthesis of other important compounds?

A2: Yes, this compound serves as a starting material in the production of (R)-Alpha-amino-e-caprolactam, a significant piperidine amine compound. [] This method offers a stable, efficient, and cost-effective approach for synthesizing the target compound.

Q3: What role does this compound play in chiral separation technologies?

A3: this compound plays a crucial role in creating chiral selective composite membranes. [] These membranes, formed by copolymerizing D-Lysine with piperazine and trimesoyl chloride on polysulfone substrates, demonstrate effective optical resolution of racemic Lysine monohydrochloride. [] Notably, membranes with equal proportions of L-Lysine and piperazine achieved impressive enantiomeric excess exceeding 95% for this compound in the permeate. [] This highlights the potential of this compound in developing efficient chiral separation technologies.

Q4: Can this compound be utilized in the development of advanced optical materials?

A4: Research suggests that this compound, when co-assembled with photoactivated aggregation-induced emission (AIE) molecules, can create systems exhibiting circularly polarized luminescence. [] This finding suggests the potential of this compound in developing advanced optical materials with tunable chiroptical properties.

Q5: Are there any known safety concerns associated with this compound?

A5: While D-Lysine itself is considered safe for consumption as a feed additive, the research indicates potential adverse effects of this compound. Specifically, prolonged feeding of DL-Lysine hydrochloride, containing this compound, resulted in slight pathological changes in the liver and kidneys of rats. [] This emphasizes the need for further research to fully understand the long-term safety profile of this compound.

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